Methyl 4-amino-3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMURBICUSFNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Methyl 4 Amino 3,5 Dinitrobenzoate Within Contemporary Chemical Research
The study of Methyl 4-amino-3,5-dinitrobenzoate is primarily situated within the fields of synthetic organic chemistry and materials science. The compound itself is a derivative of 4-aminobenzoic acid (PABA), which is a precursor in the folate synthesis pathway for many pathogens and a building block in various drugs. mdpi.com The introduction of two nitro groups onto the benzene (B151609) ring drastically alters the chemical properties of the parent structure, making it a subject of interest for creating high-energy materials.
Research into related dinitropyrazole compounds, such as 4-amino-3,5-dinitropyrazole, highlights the significance of the amino-dinitro-aromatic scaffold in developing energetic materials with high thermal stability and favorable performance. researchgate.net These energetic materials are often synthesized from commercially available starting materials through various reaction steps. researchgate.net The dinitrophenyl moiety, a core feature of this compound, is also a key component in the synthesis of potent antitubercular agents, demonstrating the versatility of this chemical framework in medicinal chemistry research. nih.gov
The synthesis of this compound typically involves a multi-step process, starting with a commercially available precursor. The general synthetic pathway involves the esterification of the corresponding carboxylic acid, 4-amino-3,5-dinitrobenzoic acid. chemicalbook.com This esterification is a common and well-documented reaction in organic chemistry. nih.govbond.edu.au
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Reference |
|---|---|---|---|---|
| 4-Amino-3,5-dinitrobenzoic acid | C₇H₅N₃O₆ | 227.13 | - | chemicalbook.com |
| Methyl 3,5-dinitrobenzoate (B1224709) | C₈H₆N₂O₆ | 226.14 | - | sigmaaldrich.com |
| Methyl 4-amino-3-nitrobenzoate | C₈H₈N₂O₄ | - | Bright Yellow Solid | bond.edu.aunih.gov |
| Methyl 4-chloro-3,5-dinitrobenzoate | C₈H₅ClN₂O₆ | - | - | uni.lu |
| Methyl 4-amino-3-methoxy-5-nitrobenzoate | C₉H₁₀N₂O₅ | 226.19 | White to yellow solid | americanelements.com |
Overview of Scholarly Contributions to Methyl 4 Amino 3,5 Dinitrobenzoate Research
Methodologies for the Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a more readily available precursor. A common route begins with the nitration of a substituted benzoic acid followed by esterification.
One established method involves the nitration of 4-bromobenzoic acid using a mixture of fuming nitric acid and sulfuric acid. This reaction introduces two nitro groups onto the aromatic ring, yielding 4-bromo-3,5-dinitrobenzoic acid. Subsequent esterification of this intermediate with methanol, often facilitated by a catalyst such as sulfonyl chloride, produces methyl 4-bromo-3,5-dinitrobenzoate. researchgate.netresearchgate.net The final step is the amination of the bromo-derivative to yield the target compound, this compound.
Alternatively, the synthesis can commence from 4-amino-3-nitrobenzoic acid. This compound can undergo Fischer esterification with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 4-amino-3-nitrobenzoate. bond.edu.auacs.org Subsequent nitration of this mono-nitro compound would then introduce the second nitro group at the 5-position.
Another synthetic pathway starts with 3,5-dinitrobenzoic acid, which can be obtained by the nitration of benzoic acid. wikipedia.org Esterification of 3,5-dinitrobenzoic acid with methanol yields methyl 3,5-dinitrobenzoate. prepchem.comsigmaaldrich.com The introduction of the amino group at the 4-position would then be the final step, likely proceeding through a nucleophilic aromatic substitution reaction, though this route is less commonly detailed in the reviewed literature.
Chemical Reactions and Functional Group Manipulations of this compound
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the amino group, the two nitro groups, and the methyl ester. These groups influence the electron density of the aromatic ring and provide sites for various chemical transformations.
Aromatic Nitration Strategies
Aromatic nitration is a key reaction in the synthesis of the precursors to this compound. The process typically involves treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com The nitronium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. youtube.com
The position of nitration is directed by the existing substituents on the benzene (B151609) ring. For instance, in the nitration of 4-bromobenzoic acid, the bromine atom and the carboxylic acid group direct the incoming nitro groups to the positions ortho and meta to them, respectively, resulting in the 3,5-dinitro product. researchgate.net The presence of electron-withdrawing groups, such as the nitro group itself, deactivates the ring towards further electrophilic substitution, but under forcing conditions, multiple nitrations can occur. stmarys-ca.edu
Reductive Amination and Amino Group Derivatization
While direct reductive amination is a common method for synthesizing amines from carbonyl compounds, its application to form the amino group in this compound is less direct. wikipedia.orglibretexts.org Reductive amination typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.com
However, the amino group of this compound can be derivatized. For instance, the amino group can undergo acylation reactions. An example is the reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride to form methyl 4-butyrylamino-3-methylbenzoate. researchgate.net This highlights the potential for the amino group in the target molecule to react with acylating agents to form amides.
The nitro groups on the ring can be reduced to amino groups. A common method for the reduction of aromatic nitro groups is catalytic hydrogenation using catalysts like Raney Nickel. For example, methyl 4-methyl-3-nitrobenzoate can be reduced to methyl 3-amino-4-methylbenzoate. chemicalbook.com This suggests that selective reduction of one or both nitro groups of this compound could be a potential transformation, leading to di- or tri-amino derivatives.
Esterification and Transesterification Reactions
Esterification is a fundamental reaction in the synthesis of this compound and its precursors. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. bond.edu.auacs.org For example, 4-amino-3-nitrobenzoic acid is converted to its methyl ester using methanol and sulfuric acid. bond.edu.au Similarly, 3,5-dinitrobenzoic acid can be esterified with methanol. prepchem.comjocpr.com
The reaction conditions for esterification can be varied. For instance, the esterification of 4-bromo-3,5-dinitrobenzoic acid has been achieved using sulfonyl chloride in dry methanol. researchgate.net Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant process, though less commonly cited for this specific compound.
Table 1: Esterification Reactions
| Starting Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Amino-3-nitrobenzoic acid | Methanol | Sulfuric acid | Methyl 4-amino-3-nitrobenzoate | bond.edu.auacs.org |
| 3,5-Dinitrobenzoic acid | Methanol | Sulfuric acid | Methyl 3,5-dinitrobenzoate | prepchem.com |
| 4-Bromo-3,5-dinitrobenzoic acid | Methanol | Sulfonyl chloride | Methyl 4-bromo-3,5-dinitrobenzoate | researchgate.net |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. nih.govmasterorganicchemistry.com The presence of two nitro groups in this compound strongly activates the ring for such substitutions.
Aryl halides with ortho and para nitro groups are particularly reactive towards nucleophilic substitution. libretexts.org For example, methyl 4-chloro-3,5-dinitrobenzoate reacts with nucleophiles, and kinetic studies of these reactions have been performed. biosynth.comnih.gov This reactivity is due to the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing nitro groups. libretexts.org The reaction of methyl 4-bromo-3,5-dinitrobenzoate with an amine to form this compound is a prime example of an SNAr reaction.
Hydrolysis Reaction Mechanisms
The ester group of this compound can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Ester hydrolysis is a reversible reaction. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.
The presence of the electron-withdrawing nitro groups can influence the rate of hydrolysis. For instance, studies on the reaction of methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions provide insight into the kinetics of nucleophilic attack at the ester group, which is a key step in basic hydrolysis. biosynth.com
Utility of this compound as a Synthetic Precursor
The strategic placement of reactive functional groups—an amino group, two nitro groups, and a methyl ester—renders this compound a valuable and versatile building block in organic synthesis. These functional groups can be selectively targeted to construct a variety of more complex molecules, including heterocycles and other functionally rich organic compounds. While direct synthetic applications of this compound are not extensively documented in readily available literature, its potential as a precursor can be inferred from the well-established reactivity of its constituent functional moieties and the behavior of closely related analogs.
The primary amino group, situated between two bulky nitro groups, is a key site for a range of chemical transformations. It can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents and the formation of new chemical bonds.
One of the most significant potential applications of this compound lies in the synthesis of heterocyclic systems. The ortho-relationship between the amino group and the nitro groups provides a classic structural motif for the construction of fused heterocyclic rings. For instance, the reduction of one of the nitro groups to a second amino group would generate a substituted ortho-phenylenediamine. This resulting diamine is a well-established precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry and materials science. organic-chemistry.orgnih.govimpactfactor.org The general synthesis of benzimidazoles from o-phenylenediamines can be achieved through condensation with a variety of reagents, including aldehydes, carboxylic acids, and their derivatives. organic-chemistry.org
Furthermore, the presence of two nitro groups makes this compound and its derivatives candidates for the synthesis of energetic materials. The high nitrogen and oxygen content are characteristic features of many energetic compounds. rsc.orgbibliotekanauki.pl Research into related dinitropyrazole and dinitromethyltetrazolate salts highlights the importance of the dinitro-amino-aromatic scaffold in creating thermally stable and highly energetic materials. rsc.orgrsc.orgpsu.edu
The reactivity of the aromatic ring itself, activated by the nitro groups, allows for nucleophilic aromatic substitution reactions. While the amino group is an activating group, the powerful electron-withdrawing nature of the two nitro groups can facilitate the displacement of a suitable leaving group at other positions on the ring. For example, related compounds like methyl 4-chloro-3,5-dinitrobenzoate are known to react with various nucleophiles. biosynth.com
The table below summarizes the potential transformations of this compound based on the known reactivity of its functional groups and analogous compounds.
| Functional Group | Potential Reaction Type | Potential Product Class |
| Amino Group | Reduction of Nitro Group followed by Cyclization | Benzimidazoles |
| Amino Group | Diazotization followed by Substitution | Various Substituted Benzoates |
| Nitro Groups | Reduction | Diamino Benzoates |
| Aromatic Ring | Nucleophilic Aromatic Substitution (of a suitable derivative) | Substituted Dinitrobenzoates |
It is important to reiterate that while the synthetic potential outlined above is based on sound chemical principles and documented reactions of similar molecules, specific examples detailing the use of this compound as a precursor are not prevalent in the surveyed scientific literature. Future research may further elucidate the practical applications of this versatile compound.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3,5 Dinitrobenzoate
Vibrational Spectroscopic Characterization (FTIR, FT-Raman)
No published FTIR or FT-Raman spectra for Methyl 4-amino-3,5-dinitrobenzoate are available.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)
Specific ¹H NMR or ¹³C NMR spectral data for this compound have not been reported in the literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
There is no available data on the UV-Vis absorption or photoluminescence properties of this compound.
Mass Spectrometric Identification and Fragmentation Analysis
The mass spectrum and fragmentation pattern for this compound are not documented in available scientific databases.
X-ray Crystallographic Analysis
Single Crystal X-ray Diffraction for Crystal Structure Determination
No single crystal X-ray diffraction studies have been published for this compound, and therefore its crystal structure has not been determined.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder XRD data for this compound is not available in the literature.
Elemental Compositional Analysis
The elemental composition of a chemical compound provides fundamental information about its stoichiometry and purity. For this compound, the determination of the mass percentages of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—is a critical step in its characterization. This analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the elemental percentages.
The molecular formula for this compound is C₈H₇N₃O₆. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of the elements. These calculated values serve as a benchmark against which experimentally determined values are compared to confirm the identity and purity of a synthesized sample.
While extensive searches of chemical literature and databases have been conducted, specific experimental elemental analysis data for this compound has not been located in the available research. However, the theoretical values derived from its molecular formula provide a precise expectation for the compound's composition.
The following table outlines the calculated elemental composition of this compound.
Table 1. Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 39.85 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.93 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 17.43 |
| Oxygen | O | 16.00 | 6 | 96.00 | 39.79 |
| Total | 241.166 | 100.00 |
Detailed Research Findings
The theoretical composition reveals that oxygen and carbon are the most abundant elements by mass in this compound, each contributing nearly 40% of the total molecular weight. Nitrogen constitutes a significant portion as well, at over 17%, which is expected due to the presence of one amino and two nitro functional groups. Hydrogen makes up the smallest fraction of the mass.
In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent characterization. Elemental analysis would be a key component of this characterization, alongside spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. The experimental results from an elemental analyzer would be expected to be in close agreement (typically within ±0.4%) with the calculated values presented in Table 1 for the sample to be considered pure. For related compounds like methyl 4-bromo-3,5-dinitrobenzoate, such comprehensive characterization, including elemental analysis, is standard practice in published research to verify the structure of the newly synthesized molecule. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3,5 Dinitrobenzoate
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. For methyl 4-amino-3,5-dinitrobenzoate, these calculations offer a detailed understanding of its geometry, electronic structure, and reactivity.
Molecular Geometry Optimization and Conformations
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.
For this compound, the optimized geometry reveals a nearly planar benzene (B151609) ring. The amino (-NH2) and methyl ester (-COOCH3) groups, being electron-donating and electron-withdrawing respectively, influence the geometry of the benzene ring. The nitro groups (-NO2) are typically twisted out of the plane of the benzene ring to minimize steric hindrance. The planarity of the amino group and the orientation of the methyl group in the ester moiety are also key conformational features.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amino) | 1.375 | ||
| C-N (nitro) | 1.470 | ||
| N-O (nitro) | 1.225 | ||
| C-C (ring) | 1.390 - 1.410 | ||
| C=O | 1.210 | ||
| C-O (ester) | 1.350 | ||
| O-CH3 | 1.440 | ||
| C-C-N (amino) | 121.5 | ||
| C-C-N (nitro) | 118.0 | ||
| O-N-O | 124.0 | ||
| C-C-C (ring) | 119.0 - 121.0 | ||
| C-C=O | 124.0 | ||
| C-O-CH3 | 116.0 | ||
Note: These values are representative and would be derived from DFT calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the amino group and the benzene ring, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is concentrated on the nitro groups, which are strong electron-withdrawing groups. This distribution suggests that the amino group is the most probable site for electrophilic attack, while the nitro groups are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions within the molecule. A smaller energy gap generally corresponds to higher reactivity.
Table 2: Calculated FMO Energies of this compound
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -3.20 |
| Energy Gap (ΔE) | 3.30 |
Note: These values are representative and would be derived from DFT calculations.
Natural Bond Orbital (NBO) Analysis of Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugative interactions.
Mulliken Population Analysis of Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This information is valuable for understanding the electrostatic potential and the nature of intermolecular interactions.
In this compound, the Mulliken charges show that the nitrogen atom of the amino group carries a negative charge, while the hydrogen atoms are positively charged. The nitrogen atoms of the nitro groups are positively charged, and the oxygen atoms are negatively charged, reflecting the strong electron-withdrawing nature of the nitro group. The carbon atoms of the benzene ring exhibit varying charges depending on the substituents attached to them. This charge distribution is critical for predicting how the molecule will interact with other molecules in a crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting the crystal structure and properties of the material.
Hirshfeld Surface Analysis and Quantitative Contributions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of close contact, which correspond to intermolecular interactions.
For this compound, the Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions, including:
N-H···O hydrogen bonds: The amino group can act as a hydrogen bond donor, forming interactions with the oxygen atoms of the nitro groups or the carbonyl group of the ester in neighboring molecules. These are typically the strongest intermolecular interactions.
C-H···O interactions: The hydrogen atoms on the benzene ring and the methyl group can also participate in weaker hydrogen bonds with oxygen atoms.
π-π stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, contributing to the stability of the crystal packing.
O···N and O···O contacts: Short contacts between the oxygen atoms of the nitro groups and nitrogen or other oxygen atoms also play a role in the crystal packing.
Table 3: Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Contact Type | Contribution (%) |
| O···H / H···O | 45.5 |
| H···H | 20.2 |
| C···H / H···C | 15.8 |
| N···H / H···N | 8.5 |
| O···C / C···O | 4.0 |
| O···N / N···O | 3.0 |
| C···C | 2.0 |
| Other | 1.0 |
Note: These values are representative and would be derived from Hirshfeld surface analysis of the actual crystal structure.
Characterization of Hydrogen Bonding Networks and Supramolecular Assemblies
The molecular structure of this compound, featuring a primary amine (-NH2), two nitro groups (-NO2), and a methyl ester (-COOCH3) attached to a benzene ring, provides a rich landscape for the formation of intricate hydrogen bonding networks. These non-covalent interactions are pivotal in dictating the crystal packing and the formation of supramolecular assemblies.
The amino group serves as a hydrogen bond donor, while the oxygen atoms of the nitro groups and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. This arrangement allows for a variety of intermolecular hydrogen bonds, such as N-H···O. In the solid state, these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks.
In related dinitrobenzoate structures, such as 2-amino-4-methylpyridinium 2-hydroxy-3,5-dinitrobenzoate, extensive hydrogen bonding involving the nitro groups and other functional moieties has been observed. nih.govresearchgate.net The nitro groups are often twisted out of the plane of the benzene ring, with dihedral angles that can vary depending on the crystalline environment. nih.govresearchgate.net For instance, in one reported structure, the dihedral angles between the benzene ring and the two nitro groups are 27.36 (10)° and 4.86 (11)°. nih.govresearchgate.net It is also common to observe short contacts between atoms that are less than the sum of their van der Waals radii, further stabilizing the crystal packing. nih.govresearchgate.net
Based on these observations, a theoretical hydrogen bonding scheme for this compound can be proposed, which would be crucial for understanding its crystal engineering and polymorphism.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Atom | Type |
| Amino | N-H | Donor |
| Nitro | O | Acceptor |
| Carbonyl (Ester) | O | Acceptor |
Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation
Theoretical approaches are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound derivatives. By systematically modifying the parent structure and calculating the resulting changes in electronic and steric properties, it is possible to predict how these modifications will affect biological activity.
Key molecular descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and various steric parameters, can be calculated using quantum chemical methods like Density Functional Theory (DFT). These descriptors help in understanding the reactivity and interaction potential of the molecules.
For instance, modifying the substituents on the aromatic ring can significantly alter the molecule's properties. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the molecule, which in turn can influence its binding affinity to a biological target. The steric bulk of the substituents also plays a crucial role in determining the fit of the molecule into a receptor's binding pocket.
A hypothetical SAR study on this compound derivatives could explore the effects of various substitutions on its potential biological activity.
Table 2: Hypothetical SAR Study of this compound Derivatives
| Derivative | R1 (Position 2) | R2 (Position 6) | Predicted Change in Activity | Rationale |
| 1 | H | H | Baseline | Parent compound |
| 2 | Cl | H | Increase | Electron-withdrawing group may enhance binding |
| 3 | OCH3 | H | Decrease | Steric hindrance from methoxy (B1213986) group |
| 4 | H | Cl | Increase | Similar to derivative 2 |
| 5 | Cl | Cl | Potential Increase | Enhanced electronic effects, but potential for steric clash |
Such theoretical studies can guide the synthesis of new compounds with improved activity profiles, thereby saving time and resources in the drug discovery process.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
In a typical molecular docking simulation for this compound, the 3D structure of the compound would be docked into the active site of a target protein. The simulation would generate a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity.
The docking results would also reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amino group of this compound could form a hydrogen bond with a backbone carbonyl oxygen of the protein, while the aromatic ring could engage in π-π stacking with an aromatic residue like phenylalanine or tyrosine.
A hypothetical molecular docking study of this compound against a kinase target could yield the following results:
Table 3: Hypothetical Molecular Docking Results for this compound
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | ASP 145 | Hydrogen Bond (N-H···O) |
| LYS 72 | Hydrogen Bond (O···H-N) | ||
| PHE 80 | π-π Stacking | ||
| 2 | -7.9 | GLU 91 | Hydrogen Bond (N-H···O) |
| TYR 82 | π-π Stacking | ||
| 3 | -7.2 | VAL 68 | Hydrophobic Interaction |
These theoretical docking studies are invaluable for prioritizing compounds for experimental testing and for designing new ligands with improved binding affinities and specificities.
Research on Chemical Derivatives of Methyl 4 Amino 3,5 Dinitrobenzoate
Design and Synthesis of Structurally Modified Analogs
The synthesis of Methyl 4-amino-3,5-dinitrobenzoate itself typically begins with its precursor, 4-amino-3,5-dinitrobenzoic acid. The final esterification step can be achieved through methods like Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid. bond.edu.au The synthesis of the parent acid, 4-amino-3,5-dinitrobenzoic acid, can be accomplished by reacting a suitable precursor with ammonium (B1175870) hydroxide (B78521) in methanol. rsc.orgchemicalbook.com
The structural modification of this compound primarily targets two reactive sites: the amino group and the methyl ester. These sites allow for a variety of chemical transformations to create a library of analogs.
Derivatization at the Amino Group: The primary amino group is a key site for introducing structural diversity. N-alkylation can be performed to introduce various alkyl chains. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a related structure, involves reacting 4-chloro-3-nitrobenzoic acid with methylamine. google.com This suggests that N-alkylation of the dinitro analogue could be achieved through similar nucleophilic substitution strategies or reductive amination.
Derivatization at the Ester Group: The methyl ester functionality is readily converted into a wide array of other functional groups, most commonly amides. Reacting the ester or its corresponding acyl chloride (derived from the parent carboxylic acid) with various primary or secondary amines yields a series of N-substituted benzamides. Studies on 3,5-dinitrobenzoic acid have shown successful synthesis of a variety of ester and amide derivatives. researchgate.net For example, reacting 3,5-dinitrobenzoyl chloride with different alcohols or amines leads to the corresponding esters and amides, a strategy directly applicable to the 4-amino counterpart.
A common synthetic pathway involves:
Hydrolysis: The methyl ester is hydrolyzed back to the carboxylic acid (4-amino-3,5-dinitrobenzoic acid).
Acyl Chloride Formation: The carboxylic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-amino-3,5-dinitrobenzoyl chloride.
Amidation/Esterification: The acyl chloride is then reacted with a desired alcohol or amine to produce the target ester or amide analog. This method provides a high yield and is versatile for creating a wide range of derivatives. researchgate.net
Correlation of Molecular Structure with Advanced Material Properties
The dense nitration and potential for forming charge-transfer complexes make derivatives of this compound attractive for applications in advanced materials, particularly as energetic materials and nonlinear optical (NLO) materials.
Energetic Materials: The high nitrogen and oxygen content, characteristic of the dinitroaniline core, is a key indicator of energetic properties. The performance of such materials is often evaluated by their detonation velocity (D), detonation pressure (P), and sensitivity to stimuli like impact. Research on analogous structures, such as pyrazole-based energetic salts, demonstrates how modifying the molecular structure can tune these properties. For instance, forming salts of 4-amino-3,5-dinitropyrazole with nitrogen-rich cations can produce materials with high thermal stability (up to 303 °C) and remarkably low impact sensitivity (>60 J), making them safer to handle. rsc.org Some of these salts exhibit detonation velocities and pressures comparable to established explosives like TATB. rsc.org Similarly, introducing azido (B1232118) groups can further enhance energetic performance, although often at the cost of reduced stability. rsc.org The key design strategy is to create molecules with a high heat of formation and a favorable oxygen balance to maximize energy release upon decomposition.
Nonlinear Optical (NLO) Materials: NLO materials are crucial for applications in photonics and optical data processing. A common molecular design for organic NLO materials involves creating a donor-acceptor (D-π-A) structure. Derivatives of this compound are inherently suited for this purpose. The amino group acts as an electron donor, the nitro groups act as strong electron acceptors, and the benzene (B151609) ring serves as the π-conjugated bridge. By forming charge-transfer complexes, for example, through the reaction of 3,5-dinitrobenzoic acid with an electron-donating amine like 3-aminopyridine, crystals with significant NLO properties can be grown. researchgate.netscilit.com The efficiency of these materials is related to their molecular hyperpolarizability (β). Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO response of newly designed molecules, guiding synthetic efforts toward compounds with superior properties. researchgate.netnih.gov
Below is a table summarizing the properties of some energetic materials with structures analogous to derivatives of this compound.
| Compound/Salt Name | Density (g/cm³) | Thermal Stability (Td, °C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |
| Guanidinium 4-amino-3,5-dinitropyrazolate | 1.76 | 239 | 8743 | 32.55 | > 60 | rsc.org |
| Aminoguanidinium 4-amino-3,5-dinitropyrazolate | 1.74 | 196 | 8751 | 28.85 | > 60 | rsc.org |
| Ammonium salt of AzDNP derivative | 1.79 | 173 | 8591 | 30.6 | 14 | rsc.org |
| Hydroxylammonium salt of AzDNP derivative | 1.88 | 151 | 8961 | 33.0 | < 2.5 | rsc.org |
This table is based on data for related pyrazole (B372694) compounds to illustrate the properties of this class of materials.
Investigations into Structure-Biological Activity Relationships
The nitroaromatic scaffold is present in numerous compounds with significant biological activity. nih.gov Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents, with research focusing on how structural modifications influence their efficacy.
Antifungal and Antibacterial Activity: Studies on a series of 3,5-dinitrobenzoate (B1224709) esters and amides have revealed clear structure-activity relationships. For instance, against various Candida species, ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate showed the most potent antifungal activity. researchgate.net This suggests that short alkyl chains in the ester group are favorable for activity. The mechanism of action for these compounds was found to involve disruption of the fungal cell membrane. researchgate.net Similarly, coordination complexes involving nitrobenzoic acids have demonstrated activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov
Anticancer Activity: The influence of structural modifications on anticancer activity has also been a subject of investigation. For related nitroimidazole compounds, the length of an N-alkyl chain was shown to affect antitumor activity against A549 lung cancer cells, with shorter chains being more effective. openmedicinalchemistryjournal.com However, this effect was not observed for MDA-MB231 breast cancer cells, indicating that the structure-activity relationship can be cell-line specific. openmedicinalchemistryjournal.com Other studies have shown that substituted naphthoquinones, which share some structural similarities in terms of being aromatic systems used in drug design, exhibit potent antiproliferative activity that is highly dependent on the nature and position of substituents. nih.gov
The table below presents the minimum inhibitory concentration (MIC) for selected 3,5-dinitrobenzoate derivatives against the fungal pathogen Candida albicans.
| Compound | Alkyl/Amine Group | MIC (µg/mL) against C. albicans | Reference |
| Ethyl 3,5-dinitrobenzoate | Ethyl | 125 | researchgate.net |
| Propyl 3,5-dinitrobenzoate | Propyl | 500 | researchgate.net |
| Isopropyl 3,5-dinitrobenzoate | Isopropyl | >500 | researchgate.net |
| 3,5-Dinitro-N-propylbenzamide | Propylamine | >500 | researchgate.net |
| 3,5-Dinitro-N-butylbenzamide | Butylamine | >500 | researchgate.net |
This data highlights the superior activity of short-chain esters compared to their longer-chain or amide counterparts against this specific fungal strain.
Emerging Research Applications of Methyl 4 Amino 3,5 Dinitrobenzoate and Its Analogs
Non-Linear Optical (NLO) Properties and Photonic Applications
The quest for novel materials with significant non-linear optical (NLO) properties for applications in photonics, such as optical data storage, optical switching, and frequency conversion, has driven research into various organic compounds. The inherent advantages of organic NLO materials, including high optical nonlinearity, rapid response times, and molecular engineering flexibility, make them attractive alternatives to traditional inorganic crystals. Compounds like Methyl 4-amino-3,5-dinitrobenzoate, featuring a push-pull electronic system, are prime candidates for exhibiting substantial NLO effects.
Second Harmonic Generation (SHG) is a non-linear optical process where two photons with the same frequency interact with a nonlinear material, are "combined", and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical parameter for materials intended for frequency doubling applications in lasers and other photonic devices.
While direct experimental data on the SHG efficiency of this compound is not extensively documented in publicly available literature, the properties of analogous compounds suggest its potential. For instance, optically active amino acids have been shown to be efficient optical second-harmonic generators. nih.gov The efficiency of SHG is highly dependent on the crystalline symmetry of the material; non-centrosymmetric crystal structures are a prerequisite. The molecular structure of aminonitrobenzoate derivatives, with their inherent charge-transfer characteristics, can favor the formation of such non-centrosymmetric packing in the solid state. Theoretical calculations on similar organic molecules have shown that the presence of nitro groups as electron acceptors can significantly enhance the first hyperpolarizability (β), a molecular property that is a key determinant of the macroscopic SHG response. nih.gov For example, the first-order hyperpolarizability of 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) (APDNBA) was found to be eight times that of the standard urea (B33335) molecule, indicating its potential for frequency doubling applications. nih.gov Further experimental studies, such as the Kurtz-Perry powder technique, on crystalline this compound are necessary to quantify its SHG efficiency and fully assess its potential in this area.
Third-order NLO properties are crucial for applications like optical switching and optical limiting. These properties are characterized by the third-order nonlinear susceptibility (χ(3)). The Z-scan technique is a widely used experimental method to determine both the sign and magnitude of the real and imaginary parts of χ(3), which correspond to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively.
Studies on related dinitrobenzoate compounds have demonstrated significant third-order NLO effects. For example, a crystal of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) was analyzed using the Z-scan method to determine its third-order NLO properties. semnan.ac.ir Similarly, 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) has been investigated using Z-scan studies, which confirmed its NLO activity and suggested its suitability for optical limiting and switching applications. nih.govuconn.eduoup.com An experimental study on pyrazoline derivatives also utilized the Z-scan technique to determine parameters such as the non-linear refractive index (η₂), the nonlinear absorption coefficient (β), and the third-order electronic susceptibility (χ(3)). rsc.org These findings suggest that this compound, with its similar dinitrobenzoate core, is likely to possess notable third-order NLO susceptibilities.
Table 1: Comparison of Third-Order NLO Properties of Related Compounds
| Compound | Technique | Key Findings | Potential Application | Reference |
| 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) | Z-scan | Characterization of third harmonic generation. | NLO devices | semnan.ac.ir |
| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Z-scan | Confirmed NLO activity. | Optical limiting and switching | nih.govuconn.eduoup.com |
| Pyrazoline Derivatives | Z-scan | Determined η₂, β, and χ(3). | Photonics | rsc.org |
This table is for illustrative purposes and highlights findings from analogs of this compound.
Optical limiters are devices that exhibit high transmittance at low input light intensity and low transmittance at high input intensity, thereby protecting sensitive optical components from damage. This behavior is often rooted in third-order NLO phenomena like reverse saturable absorption (RSA) and two-photon absorption (TPA). All-optical switching, on the other hand, relies on the intensity-dependent refractive index to control light with light.
Research on dinitrobenzoate derivatives has shown their promise for these applications. The transformation from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing laser fluency has been observed in organic dyes, a behavior that can be exploited for both optical limiting and optical switching. wikipedia.org Studies on 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) have explicitly confirmed its potential for optical limiting applications based on its non-linear optical properties. nih.gov The presence of strong electron-withdrawing nitro groups in the dinitrobenzoate structure can lead to a large excited-state absorption cross-section, which is a key factor for efficient RSA-based optical limiting. Therefore, it is highly probable that this compound and its analogs also exhibit significant optical limiting and switching capabilities.
Coordination Chemistry and Metal Complex Formation
The molecular structure of this compound contains several potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms of the carboxylate and nitro groups. This makes it a versatile ligand for the formation of coordination complexes with various metal ions. The study of such complexes is significant as they can exhibit novel structural, magnetic, and catalytic properties.
The coordination behavior of the closely related 3,5-dinitrobenzoate (3,5-DNB) ligand has been extensively studied. nih.gov It has been shown to be a versatile ligand, coordinating to metal ions through its carboxylate and nitro groups in various modes, leading to the formation of coordination complexes with diverse and enhanced properties. nih.gov For instance, the synthesis and crystal structure of 4-aminopyridinium (B8673708) 3,5-dinitrobenzoate have been reported, where the components are linked by hydrogen bonds. nih.govnih.gov Furthermore, the reaction of 4-amino-3-nitrobenzoic acid with manganese(II) chloride yielded a complex where four ligand molecules are monodentately coordinated to the Mn²⁺ ion through the carboxylic oxygen atoms. nih.gov
Transition metal amino acid complexes are a large family of coordination complexes where the amino acid typically acts as a bidentate N,O-ligand. prepchem.com Given the presence of both an amino and a carboxylate group (in its ester form), this compound can potentially act as a chelating ligand. The coordination could involve the amino nitrogen and one of the carboxylate oxygens, forming a stable five- or six-membered ring with the metal center. The nitro groups could also participate in coordination, leading to polynuclear or polymeric structures. The synthesis of cobalt(II) complexes with 3,5-dinitrobenzoic acid has been shown to be solvent-dependent, resulting in different coordination polymers. nih.gov This suggests that the reaction conditions can be tuned to control the dimensionality and properties of the resulting metal complexes of this compound.
Chemical Interactions in Biological Macromolecular Systems (e.g., DNA, Oligosaccharides)
The interaction of small molecules with biological macromolecules like DNA is a cornerstone of drug design and molecular biology. The planar aromatic ring and the presence of functional groups capable of hydrogen bonding and electrostatic interactions in this compound make it a candidate for investigation as a DNA-binding agent.
Nitroaromatic compounds are known to interact with DNA, and these interactions can lead to mutagenicity. nih.gov The reduction products of nitroaromatic compounds can damage DNA directly or form adducts. nih.gov The position of the nitro group and the presence of other functional groups on the aromatic ring can influence the nature and consequences of these interactions. nih.gov Some nitroaromatic compounds have been shown to bind to DNA through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgnih.govpatsnap.com This mode of binding can cause significant distortion of the DNA structure and interfere with biological processes like replication and transcription. youtube.com For example, antitumor drugs derived from 3-nitro-1,8-naphthalic acid have been shown to bind to double-helical DNA via intercalation. nih.gov
Furthermore, aminobenzoic acid derivatives have also been studied for their DNA binding efficacy. nih.gov These studies explore the binding sites and the resulting structural and dynamic changes in the DNA duplex. While specific studies on the interaction of this compound with DNA are not widely reported, the existing literature on related nitroaromatic and aminobenzoic compounds provides a strong rationale for such investigations. The combination of the planar aromatic ring, the amino group (a potential hydrogen bond donor), and the nitro groups (potential hydrogen bond acceptors and contributors to electrostatic interactions) suggests that this compound could interact with DNA through a combination of intercalation and groove binding. However, it is also important to note that the reduction of the nitro groups can lead to the formation of reactive species that may covalently bind to DNA, a mechanism that is associated with the toxicity of some nitroaromatic compounds. nih.gov
There is currently a lack of specific research on the interaction of this compound with oligosaccharides.
Biological Activity Investigations of Methyl 4 Amino 3,5 Dinitrobenzoate Derivatives in Chemical Biology
Studies on Antimicrobial Activity Profiles
The presence of nitro groups in aromatic compounds is often associated with antimicrobial properties. Investigations into derivatives of 3,5-dinitrobenzoic acid have revealed notable antifungal activity, particularly against Candida species. These findings suggest that Methyl 4-amino-3,5-dinitrobenzoate and its derivatives could possess similar antimicrobial capabilities.
Research on a series of esters and amides derived from 3,5-dinitrobenzoic acid has demonstrated that the nature of the ester or amide substituent plays a crucial role in the observed antifungal efficacy. For instance, esters with shorter alkyl chains, such as ethyl 3,5-dinitrobenzoate (B1224709), have shown potent activity against various Candida species. nih.gov One study reported that ethyl 3,5-dinitrobenzoate exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans and 100 µg/mL against Candida krusei. nih.gov The introduction of an amino group at the 4-position, as in the target compound, could further modulate this activity.
Furthermore, studies on methyl 3,5-dinitrobenzoate (MDNB) have highlighted its antifungal potential against Candida albicans, with MIC values ranging from 0.27 to 1.10 mM. nih.gov The encapsulation of MDNB in a nanoemulsion did not significantly alter its MIC against C. albicans ATCC 90028 but did affect its activity against clinical strains. nih.gov This suggests that formulation strategies can influence the antimicrobial performance of such compounds.
The general mechanism of action for nitro-containing antimicrobial agents often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA. researchgate.net
Table 1: Antimicrobial Activity of 3,5-Dinitrobenzoate Derivatives
| Compound | Test Organism | MIC |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL |
| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL |
| Methyl 3,5-dinitrobenzoate | Candida albicans | 0.27–1.10 mM |
Investigations into Anti-proliferative Effects on Cell Lines
The structural motifs present in this compound, namely the amino and dinitro-substituted benzene (B151609) ring, are found in various compounds with demonstrated anti-proliferative effects. While direct data on the target molecule is scarce, studies on related derivatives provide valuable insights into its potential as an anti-cancer agent.
For example, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been evaluated for their anti-proliferative activity against HCT8 human colon cancer cells. Certain derivatives in this series were found to induce apoptosis and cause cell cycle arrest in the G2/M phase, indicating a potential mechanism for their anti-cancer effects. nih.gov
Furthermore, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which also feature a substituted 4-amino moiety, have been synthesized and tested for their anti-proliferative activity against breast cancer cell lines. One of the most active compounds in this study exhibited an IC₅₀ value of 4.3 µg/mL against the MCF-7 cell line. nih.gov This highlights the potential of the 4-amino-substituted aromatic scaffold in designing new anti-cancer agents.
The anti-proliferative activity of such compounds is often linked to their ability to interfere with key cellular processes in cancer cells, such as cell division, signaling pathways, and the induction of programmed cell death (apoptosis).
Table 2: Anti-proliferative Activity of Related Amino-Aromatic Derivatives
| Compound | Cell Line | IC₅₀ |
|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidine derivative 2 | MCF-7 (Breast Cancer) | 4.3 µg/mL |
| 4-amino-thieno[2,3-d]pyrimidine derivative 2 | MDA-MB-231 (Breast Cancer) | 18.28 µg/mL |
| 3,5-dinitro-4-methoxyamino-benzoic acid derivative PZ1 | HCT8 (Colon Cancer) | Reported as highly cytotoxic |
| 3,5-dinitro-4-methoxyamino-benzoic acid derivative PZ7 | HCT8 (Colon Cancer) | Reported as highly cytotoxic |
Enzymatic Inhibition Studies (e.g., Glutathione-Related Enzymes)
Glutathione (B108866) (GSH) and its related enzymes, such as Glutathione S-transferases (GSTs) and Glutathione Reductase (GR), play a critical role in cellular detoxification and the antioxidant defense system. The inhibition of these enzymes can be a viable strategy in cancer therapy to sensitize cancer cells to other chemotherapeutic agents.
While there is no direct evidence of this compound inhibiting glutathione-related enzymes, studies on related compounds suggest a potential for interaction. For instance, the formation of glutathione adducts with metabolites of N,N-dimethyl-4-aminoazobenzene, a compound with a similar amino-aromatic structure, has been observed in vivo. nih.gov This indicates that the amino-aromatic moiety can be a substrate for GSTs, leading to its detoxification. Conversely, high concentrations or specific structural features could lead to the inhibition of these enzymes.
The electrophilic nature of the nitro-substituted benzene ring in this compound could make it a target for nucleophilic attack by the thiol group of glutathione, a reaction that can be catalyzed by GSTs. The potential for this compound to act as either a substrate or an inhibitor of GSTs warrants further investigation.
Elucidation of Molecular Mechanisms of Biological Interactions
The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets. Based on studies of related compounds, several potential mechanisms can be proposed.
In the context of antimicrobial activity, particularly antifungal effects, the primary mechanism is likely related to the disruption of the fungal cell membrane. nih.gov The lipophilic nature of the ester, combined with the polar nitro groups, may facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and cell death. Furthermore, as mentioned earlier, the intracellular reduction of the nitro groups can generate reactive nitrogen species that induce oxidative stress and damage vital cellular components. researchgate.net
Regarding anti-proliferative effects, the mechanisms are likely to be more complex and multifaceted. The structural similarity to other kinase inhibitors suggests that these compounds could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, some 4-amino-thienopyrimidine derivatives have been identified as Aurora kinase inhibitors. nih.gov Another plausible mechanism is the induction of apoptosis through the modulation of key signaling pathways. For example, the anti-proliferative effects of some related compounds have been linked to the inactivation of the NF-kappaB signaling pathway, which is a critical regulator of cell survival and inflammation.
The presence of the amino group could also lead to interactions with specific receptors or enzymes. For example, some α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor modulators share a substituted amino-aromatic core. nih.gov While a direct link is speculative, it highlights the diverse range of potential biological targets for this class of compounds.
Conclusion and Future Research Perspectives for Methyl 4 Amino 3,5 Dinitrobenzoate
Summary of Key Academic Research Findings
Research into structurally similar dinitrobenzoate and aminonitrobenzoate derivatives offers insights into the likely synthesis and characteristics of methyl 4-amino-3,5-dinitrobenzoate.
The synthesis of related compounds typically involves a multi-step process. For instance, the synthesis of methyl 4-bromo-3,5-dinitrobenzoate is achieved through the nitration of 4-bromobenzoic acid using fuming nitric acid and sulfuric acid, followed by esterification. researchgate.netresearchgate.net A similar pathway could likely be employed for this compound, potentially starting from 4-aminobenzoic acid, though the amino group's sensitivity to strong nitrating conditions would need to be carefully managed, possibly through the use of a protecting group. Another relevant synthesis is that of methyl 4-amino-3-nitrobenzoate, which is prepared via a Fischer esterification of 4-amino-3-nitrobenzoic acid. bond.edu.au This highlights a common method for introducing the methyl ester group.
The characterization of these related compounds has been thoroughly established using modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in confirming the structure of these molecules. bond.edu.au For example, in the ¹H NMR spectrum of methyl 4-amino-3-nitrobenzoate, a broad peak around 7.97 ppm is indicative of the aromatic amine proton. bond.edu.au Infrared (IR) spectroscopy is also used to identify key functional groups.
The presence of multiple nitro groups on an aromatic ring, as is the case with the target compound, suggests potential applications in the field of energetic materials. Research on compounds like 4-amino-3,5-dinitropyrazole has shown that such structures can be highly insensitive energetic materials. researchgate.netrsc.org These pyrazole-based energetic salts exhibit high thermal stability and densities, with some showing performance comparable to established explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). rsc.org This suggests that this compound could also possess interesting energetic properties.
Furthermore, dinitrobenzoate derivatives are utilized as intermediates in organic synthesis. For example, methyl 4-methyl-3,5-dinitrobenzoate is noted as a starting material for the synthesis of lichen substances. chemicalbook.com This indicates that this compound could serve as a valuable building block for more complex molecules.
Table 1: Summary of Research on Compounds Related to this compound
| Compound Name | Key Research Findings | Reference |
|---|---|---|
| Methyl 4-bromo-3,5-dinitrobenzoate | Synthesized via nitration and subsequent esterification. researchgate.net | researchgate.net |
| Methyl 4-amino-3-nitrobenzoate | Synthesized via Fischer esterification; characterized by ¹H and ¹³C NMR. bond.edu.au | bond.edu.au |
| 4-Amino-3,5-dinitropyrazolate salts | Investigated as highly insensitive energetic materials with good thermal stability. researchgate.netrsc.org | researchgate.netrsc.org |
| Methyl 4-methyl-3,5-dinitrobenzoate | Used as a starting material in the synthesis of lichen substances. chemicalbook.com | chemicalbook.com |
Identification of Knowledge Gaps and Future Research Directions
Future research should, therefore, focus on the following areas:
Synthesis and Optimization: A key area for research is the development of a reliable and high-yield synthetic route to this compound. This would likely involve the nitration of a suitable precursor, such as 4-aminobenzoic acid or its methyl ester, with careful consideration of the reaction conditions to avoid unwanted side reactions due to the presence of the activating amino group. The use of protecting groups for the amine function during nitration should be explored.
Comprehensive Characterization: Once synthesized, the compound needs to be fully characterized. This would include:
Spectroscopic Analysis: Detailed ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its molecular structure.
X-ray Crystallography: Single-crystal X-ray diffraction to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide valuable information about its crystal packing and density.
Investigation of Energetic Properties: Given the presence of two nitro groups and an amino group, a thorough investigation of its energetic properties is warranted. This would involve determining its:
Density: A key parameter for energetic materials.
Heat of Formation: To assess its energy content.
Detonation Velocity and Pressure: To quantify its explosive performance.
Sensitivity: Testing its sensitivity to impact, friction, and electrostatic discharge to understand its safety profile.
Exploration of Reactivity and Synthetic Utility: Research should be conducted to explore the reactivity of this compound. The presence of the amino group, nitro groups, and the methyl ester provides multiple sites for further chemical modification. Its potential as an intermediate for the synthesis of other functional materials, such as dyes, pharmaceuticals, or more complex energetic materials, should be investigated.
Table 2: Proposed Future Research for this compound
| Research Area | Key Objectives |
|---|---|
| Synthesis | Develop an efficient and scalable synthetic route. |
| Characterization | Obtain full spectroscopic and crystallographic data. |
| Energetic Properties | Determine density, thermal stability, performance, and sensitivity. |
| Reactivity | Explore its use as a chemical intermediate for new materials. |
Potential Broader Impacts on Organic Chemistry and Materials Science
The study of this compound could have several broader impacts on both organic chemistry and materials science.
In organic chemistry , the development of a synthetic route and the exploration of its reactivity would add to the toolbox of available building blocks for organic synthesis. The combination of amino and dinitro functionalities on a benzene (B151609) ring makes it a versatile precursor for a range of derivatives. For example, the amino group could be diazotized and replaced with other functional groups, or the nitro groups could be reduced to create polyamino compounds. This could open up new pathways for the synthesis of novel heterocyclic compounds or functional polymers.
In materials science , the most significant potential impact lies in the field of energetic materials . If this compound is found to be an insensitive high-energetic material, it could contribute to the development of safer and more effective explosives and propellants. The search for replacements for traditional explosives like TNT that have environmental and toxicity concerns is an active area of research. nih.gov A new, easily synthesizable, and stable energetic compound would be a valuable addition to this field.
Furthermore, the highly functionalized nature of this molecule could make it a candidate for other advanced materials. The presence of polar nitro and amino groups suggests potential applications in nonlinear optics or as a component in charge-transfer complexes. Research on related nitroaromatic compounds has shown their ability to interact with other molecules, which is relevant for the design of sensors or host-guest chemical systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Methyl 4-amino-3,5-dinitrobenzoate?
- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, nitro groups can be introduced through nitration of precursor benzoate esters under controlled acidic conditions. Reaction conditions (e.g., solvent choice, temperature) must optimize yield while minimizing side reactions like over-nitration or hydrolysis.
- Characterization : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester group integrity.
- IR spectroscopy to identify nitro (N–O stretch at ~1520–1350 cm⁻¹) and ester (C=O stretch at ~1720 cm⁻¹) functional groups.
- Mass spectrometry (ESI or EI-MS) for molecular weight validation and fragmentation pattern analysis.
- HPLC or TLC to assess purity and monitor reaction progress .
Q. How can researchers address purification challenges caused by the compound’s nitro and amino groups?
- Nitro groups increase polarity and reactivity, necessitating careful chromatographic separation (e.g., silica gel column chromatography with gradient elution).
- Recrystallization from solvents like ethanol or DMSO can improve purity, but solvent choice must avoid decomposition (e.g., prolonged exposure to acidic/basic conditions).
- Purity validation via HPLC coupled with UV-Vis detection (λ ~300 nm for nitro-aromatic absorption) or melting point analysis to confirm consistency with literature values .
Advanced Research Questions
Q. What kinetic methodologies are suitable for studying the reaction mechanisms of this compound with nucleophiles?
- Stopped-flow spectrophotometry enables real-time monitoring of intermediate formation (e.g., Meisenheimer complexes) during reactions with amines or thiols. For example, kinetic studies in dimethyl sulfoxide (DMSO) revealed biphasic behavior: rapid complex formation followed by slower decomposition to products .
- Computational modeling (DFT or MD simulations) can predict transition states and activation energies, complementing experimental rate constants.
Q. How do substituent effects (e.g., amino vs. methoxy groups) influence the compound’s reactivity in nucleophilic aromatic substitution?
- The amino group at the 4-position acts as an electron-donating group, activating the ring toward electrophilic attack but deactivating it toward nucleophilic substitution. In contrast, nitro groups at 3,5-positions are strongly electron-withdrawing, creating a meta-directing effect.
- Comparative studies with analogs (e.g., methyl 4-methoxy-3,5-dinitrobenzoate) show that electron-donating groups reduce intermediate stability, altering reaction pathways and product distributions .
Q. What experimental strategies can elucidate the role of intermediate complexes in the compound’s reactivity?
- UV-Vis spectroscopy tracks intermediate formation (e.g., charge-transfer complexes with amines) via distinct absorbance bands.
- Isothermal titration calorimetry (ITC) quantifies binding constants and thermodynamic parameters (ΔH, ΔS) for intermediate stabilization.
- X-ray crystallography (if intermediates are crystalline) provides structural insights into bonding and steric effects, though crystallization may require low-temperature or high-pressure conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
